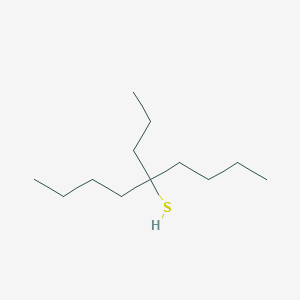
5-Propylnonane-5-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propylnonane-5-thiol is an organic compound with the molecular formula C12H26S. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical reactions due to the high nucleophilicity of sulfur.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiols typically involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with thiourea, followed by hydrolysis of the intermediate isothiouronium salt to yield the thiol. For 5-Propylnonane-5-thiol, the synthetic route would involve the reaction of 5-propylnonane with thiourea under nucleophilic substitution conditions .
Industrial Production Methods
Industrial production of thiols often involves similar nucleophilic substitution reactions but on a larger scale. The use of thiourea as a sulfur source is common due to its convenience and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Propylnonane-5-thiol can undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides, thiourea.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers (sulfides).
Aplicaciones Científicas De Investigación
5-Propylnonane-5-thiol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioethers and disulfides.
Biology: Employed in studies involving thiol-disulfide exchange reactions, which are crucial in protein folding and function.
Medicine: Investigated for its potential therapeutic effects due to its ability to modulate redox states and protect against oxidative stress.
Mecanismo De Acción
The mechanism of action of 5-Propylnonane-5-thiol involves its ability to act as a nucleophile due to the presence of the SH group. This allows it to participate in various chemical reactions, including nucleophilic substitution and thiol-disulfide exchange. The sulfur atom in the thiol group can stabilize negative charges, making it highly reactive in these processes .
Comparación Con Compuestos Similares
Similar Compounds
Nonane, 5-propyl-: Similar in structure but lacks the thiol group.
3,5-diethyloctane: Another branched alkane with similar molecular weight but different branching.
2,4-dimethyldecane: A branched alkane with different substituents.
Uniqueness
5-Propylnonane-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and properties compared to other similar alkanes. The thiol group makes it highly nucleophilic and capable of participating in a wide range of chemical reactions, making it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C12H26S |
|---|---|
Peso molecular |
202.40 g/mol |
Nombre IUPAC |
5-propylnonane-5-thiol |
InChI |
InChI=1S/C12H26S/c1-4-7-10-12(13,9-6-3)11-8-5-2/h13H,4-11H2,1-3H3 |
Clave InChI |
BGQHJKADBZPYGJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCC)(CCCC)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11727097.png)
![4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride](/img/structure/B11727105.png)
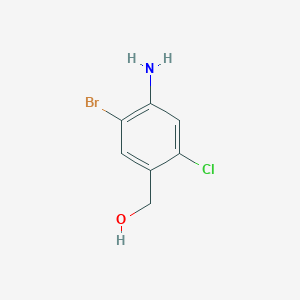
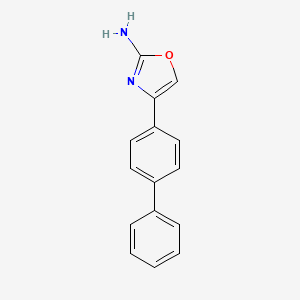
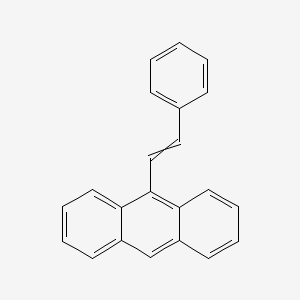
![6-methyl-2-[(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B11727128.png)
![1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B11727135.png)
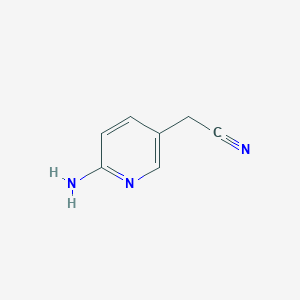
![3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727142.png)
![[(E)-[(4-nitrophenyl)methylidene]amino]urea](/img/structure/B11727144.png)
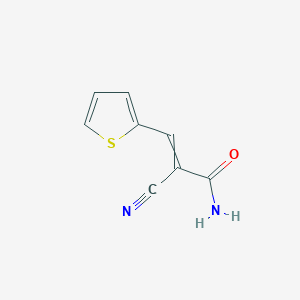
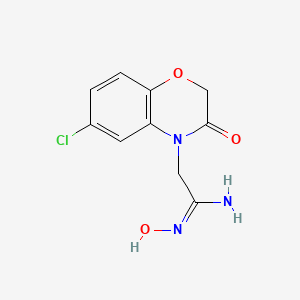
![Methyl 3-{5-[(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B11727158.png)
